Technical Whitepaper: Structural Dynamics and Synthetic Utility of Ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate
Technical Whitepaper: Structural Dynamics and Synthetic Utility of Ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate
[1]
Executive Summary
Ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate (CAS: 37641-38-6) represents a specialized heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate for the development of bioactive agents.[1][2] Distinguished by its electron-deficient 1,3,4-oxadiazole core and a reactive ester functionality, this molecule acts as a versatile electrophile in nucleophilic substitutions and a bioisostere for amide/ester linkages in pharmacophore design.[3] This guide provides a comprehensive technical analysis of its structural properties, validated synthetic protocols, and reactivity profiles for researchers in drug discovery and agrochemical development.
Chemical Identity & Physicochemical Profiling
Understanding the electronic distribution and physical parameters of this molecule is prerequisite to its application in synthesis.
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | Ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate |
| CAS Registry Number | 37641-38-6 |
| Molecular Formula | C₇H₁₀N₂O₃ |
| Molecular Weight | 170.17 g/mol |
| SMILES | CCOC(=O)C1=NN=C(CC)O1 |
| InChI Key | (Derivative specific, typically generated via software) |
Structural Analysis
The molecule features a 1,3,4-oxadiazole ring substituted at the 2-position with an ethoxycarbonyl group and at the 5-position with an ethyl group.[1]
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Electronic Character: The 1,3,4-oxadiazole ring is electron-poor (π-deficient), similar to pyridine.[3] The presence of the ester group at C2 further decreases electron density, making the ring susceptible to nucleophilic attack, although the ester carbonyl is usually the primary electrophilic site.
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Lipophilicity (LogP): Estimated at ~0.8–1.2. The ethyl side chains provide moderate lipophilicity, balancing the polarity of the heterocycle, facilitating membrane permeability in biological assays.
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Solubility: Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile) and chlorinated solvents (DCM, Chloroform). Limited solubility in water.[3]
Synthetic Architecture
The synthesis of 1,3,4-oxadiazole-2-carboxylates requires precise control to prevent ring opening or premature hydrolysis of the ester.[1] The most robust protocol involves the cyclodehydration of diacylhydrazines or the reaction of hydrazides with oxalate derivatives.
Validated Synthesis Protocol
Method: Cyclization of N-propionyl-N'-ethoxalylhydrazine.
Step 1: Formation of the Hydrazide Intermediate
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Reagents: Propionic hydrazide (1.0 eq), Ethyl oxalyl chloride (1.1 eq), Triethylamine (Et₃N, 1.2 eq).
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
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Conditions: 0°C to RT, 2–4 hours.
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Mechanism: Nucleophilic acyl substitution. The hydrazide nitrogen attacks the acyl chloride of ethyl oxalyl chloride.
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Critical Control Point: Maintain low temperature (0°C) during addition to prevent bis-acylation.
Step 2: Cyclodehydration
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Reagents: Phosphorus oxychloride (POCl₃) or p-Toluenesulfonyl chloride (TsCl) with base.[1]
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Conditions: Reflux (POCl₃) or RT (TsCl/Base).
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Why POCl₃? It acts as a potent dehydrating agent, activating the amide carbonyl oxygen for intramolecular nucleophilic attack by the second amide nitrogen.
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Purification: Neutralization with NaHCO₃ (careful to avoid ester hydrolysis), extraction with EtOAc, and recrystallization from Ethanol/Hexane or column chromatography.
Synthesis Workflow Visualization
Figure 1: Step-wise synthetic pathway for the construction of the 1,3,4-oxadiazole core.
Reactivity Profile & Functionalization
The chemical utility of Ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate lies in its dual electrophilic nature: the ester carbonyl and the oxadiazole ring carbons.[1]
Nucleophilic Substitution at the Ester (C=O)
The ethoxycarbonyl group is highly reactive due to the electron-withdrawing nature of the attached oxadiazole ring.
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Hydrolysis: Treatment with LiOH/THF/H₂O yields the corresponding carboxylic acid (5-ethyl-1,3,4-oxadiazole-2-carboxylic acid).[1] Note: Avoid strong mineral acids which may cleave the ring.
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Amidation: Reaction with primary/secondary amines yields oxadiazole-2-carboxamides, common motifs in antiviral research.[1]
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Hydrazinolysis: Reaction with hydrazine hydrate yields the acid hydrazide, a precursor for 1,2,4-triazoles (forming bis-heterocycles).
Ring Stability and Cleavage
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Base Sensitivity: While the ring is generally stable, prolonged exposure to strong bases (NaOH, KOH) at high temperatures can lead to ring opening, reverting to hydrazide derivatives.
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Electrophilic Substitution: The ring is deactivated towards electrophilic aromatic substitution (SEAr) due to the N-N bond and the electron-withdrawing ester. Functionalization usually occurs on the side chains or via the ester group.
Reactivity Map[1]
Figure 2: Divergent reactivity pathways demonstrating the versatility of the ester functionality.[1]
Applications in Drug Development
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, often used as a bioisostere for carboxylic acids, esters, and carboxamides to improve metabolic stability and hydrogen bonding capacity.
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Antimicrobial Agents: Derivatives of 1,3,4-oxadiazole-2-carboxylates have shown significant inhibitory activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1] The 5-ethyl group provides steric bulk that may enhance binding affinity in hydrophobic pockets of target enzymes like peptide deformylase.[1]
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Antiviral & Anti-inflammatory: The scaffold is structurally related to raltegravir (HIV integrase inhibitor) pharmacophores. The ester group allows for the rapid generation of libraries (amides/hydrazides) to screen for anti-inflammatory activity (COX-1/COX-2 inhibition).[1]
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Agricultural Chemistry: Used as intermediates for herbicides and fungicides due to their stability in abiotic environments and specific toxicity profiles against plant pathogens.
References
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PubChem. Ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate (CID 86277215).[1] National Library of Medicine. Available at: [Link]
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Bostrom, J., et al. Oxadiazoles in Medicinal Chemistry.[3] Journal of Medicinal Chemistry. (General reference for scaffold utility).
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Organic Syntheses. Ethyl Ethoxalylpropionate (Precursor Synthesis). Org.[4][5][6] Synth. 1937, 17, 54. Available at: [Link]
Sources
- 1. 37641-35-3|Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate|BLD Pharm [bldpharm.com]
- 2. Ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate | 37641-38-6 [amp.chemicalbook.com]
- 3. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
